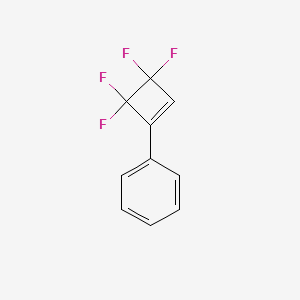

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound demonstrates a fascinating integration of aromatic and alicyclic structural elements within a single molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)benzene, reflecting the systematic approach to naming complex organofluorine compounds. The molecule consists of a benzene ring, which maintains the characteristic hexagonal planar geometry with delocalized π-electron system typical of aromatic hydrocarbons, directly bonded to a cyclobutene ring system that has undergone extensive fluorination at the 3,3,4,4-positions. This structural arrangement creates a molecular framework where the aromatic benzene moiety provides electronic stability through resonance delocalization, while the tetrafluorinated cyclobutene ring introduces significant electron-withdrawing character and conformational rigidity.

The molecular formula C₁₀H₆F₄ indicates a relatively high degree of fluorination, with four fluorine atoms strategically positioned on the cyclobutene ring to create maximum electronic perturbation without disrupting the fundamental ring connectivity. The average molecular mass of 202.150 atomic mass units and monoisotopic mass of 202.040563 atomic mass units reflect the substantial contribution of fluorine atoms to the overall molecular weight, as fluorine represents the most electronegative element in the periodic table. The systematic positioning of fluorine substituents creates a unique electronic environment that significantly influences both the physical properties and chemical reactivity of the compound. Alternative nomenclature systems recognize this compound under various designations, including benzene, (3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-, which emphasizes the benzene core with the fluorinated cyclobutene as a substituent group.

Crystallographic Analysis and Stereochemical Considerations

Crystallographic analysis of fluorinated cyclobutene systems provides crucial insights into the three-dimensional molecular geometry and intermolecular packing arrangements that govern the solid-state properties of this compound. While direct crystallographic data for this specific compound requires further investigation, comparative studies of related tetrafluorinated cyclobutene derivatives reveal important structural principles that can be extrapolated to understand the stereochemical behavior of this benzene-substituted analog. Research on similar organofluorine compounds has demonstrated that the introduction of multiple fluorine atoms into cyclobutene ring systems creates significant steric and electronic perturbations that influence both intramolecular conformational preferences and intermolecular crystal packing patterns. The tetrafluorinated cyclobutene moiety exhibits characteristic bond length variations and angular distortions that distinguish it from the parent hydrocarbon cyclobutene structure.

The stereochemical considerations for this compound involve complex interactions between the planar aromatic benzene ring and the non-planar, puckered cyclobutene ring system. The presence of four fluorine atoms at adjacent carbon positions creates a highly electronegative environment that influences the overall molecular dipole moment and intermolecular interactions in the crystalline state. Fluorine atoms, with their small atomic radius and high electronegativity, tend to adopt conformations that minimize steric repulsion while maximizing favorable electrostatic interactions with neighboring molecules. The cyclobutene ring system itself exhibits inherent ring strain due to the deviation from ideal tetrahedral bond angles, and the addition of fluorine substituents further modifies these geometric parameters through electronic effects.

| Structural Parameter | Typical Range | Influence of Fluorination |

|---|---|---|

| Carbon-Carbon Bond Length | 1.50-1.54 Å | Shortened due to electronic effects |

| Carbon-Fluorine Bond Length | 1.35-1.40 Å | Varies with hybridization state |

| Ring Puckering Angle | 10-25° | Reduced due to fluorine bulk |

| Intermolecular Fluorine Distance | 2.7-3.2 Å | Critical for crystal packing |

Comparative Structural Features with Fluorinated Cyclobutene Derivatives

Comparative structural analysis reveals that this compound shares significant structural similarities with other members of the fluorinated cyclobutene family while exhibiting unique features attributable to the aromatic benzene substituent. The parent compound 3,3,4,4-tetrafluorocyclobutene, with molecular formula C₄H₂F₄, provides an important reference point for understanding how the benzene substituent modifies the fundamental electronic and geometric properties of the tetrafluorinated four-membered ring. Research has demonstrated that the tetrafluorinated cyclobutene core maintains consistent structural parameters across different derivatives, with carbon-fluorine bond lengths typically ranging from 1.35 to 1.40 Angstroms and characteristic ring puckering that minimizes fluorine-fluorine repulsions. The addition of the benzene ring system introduces additional conjugation possibilities and alters the electron density distribution throughout the molecular framework.

Studies of trans-3,4-difluorocyclobutene have provided valuable insights into the progressive effects of fluorination on cyclobutene ring systems, revealing that the introduction of fluorine atoms causes systematic changes in bond lengths and bond angles. The comparative analysis shows that tetrafluorinated derivatives exhibit more pronounced structural distortions compared to their difluorinated analogs, with the 3,3,4,4-tetrafluoro substitution pattern creating particularly significant electronic perturbations. The research indicates that carbon-carbon bond lengths in highly fluorinated cyclobutenes are typically shorter than in the parent hydrocarbon due to the electron-withdrawing effects of fluorine substituents, while carbon-fluorine bonds maintain relatively consistent lengths across different molecular environments. Interestingly, the structural adjustments observed in this compound are remarkably similar to those found in 3,3,4,4-tetrafluorocyclobutene itself, suggesting that the benzene substituent has minimal impact on the fundamental geometry of the tetrafluorinated ring system.

The comparison extends to other fluorinated aromatic compounds, such as 1,2,3,4-tetrafluorobenzene, which demonstrates how fluorine substitution affects aromatic systems differently than alicyclic ones. While tetrafluorobenzene maintains the planar aromatic structure with systematic bond length variations, the tetrafluorocyclobutene moiety in the target compound exhibits significant three-dimensional distortion. This contrast highlights the unique structural characteristics of this compound as a hybrid system that combines the electronic stability of aromatic fluorination with the conformational complexity of fluorinated alicyclic rings.

| Compound | Molecular Formula | Ring System | Fluorination Pattern | Key Structural Features |

|---|---|---|---|---|

| 3,3,4,4-Tetrafluorocyclobutene | C₄H₂F₄ | Four-membered | Vicinal tetrafluoro | Highly puckered ring |

| This compound | C₁₀H₆F₄ | Four + six-membered | Tetrafluoro on cyclobutene | Hybrid aromatic-alicyclic |

| trans-3,4-Difluorocyclobutene | C₄H₄F₂ | Four-membered | Vicinal difluoro | Moderate ring distortion |

| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | Six-membered | Ortho-tetrafluoro | Planar aromatic structure |

Properties

IUPAC Name |

(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCNNWHXJDOTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606416 | |

| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-28-0 | |

| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dehydrogenation and Fluorination

Subsequent treatment of the cyclobutane intermediate with strong bases (e.g., potassium tert-butoxide) facilitates β-elimination, producing 3,3,4,4-tetrafluorocyclobut-1-ene . Fluorination completeness is verified via $$^{19}\text{F}$$ NMR, with chemical shifts between $$-120$$ to $$-140$$ ppm confirming the tetrafluoro configuration.

Suzuki-Miyaura Cross-Coupling for Benzene Functionalization

The Suzuki-Miyaura reaction enables the coupling of a preformed cyclobutene boronic acid with a bromobenzene derivative.

Synthesis of Cyclobutene Boronic Acid

Step 1: Halogenation

3,3,4,4-Tetrafluorocyclobut-1-ene is brominated using $$N$$-bromosuccinimide (NBS) under radical conditions to yield 1-bromo-3,3,4,4-tetrafluorocyclobut-1-ene .

Step 2: Grignard Formation and Boronation

The bromide undergoes magnesium insertion in tetrahydrofuran (THF) to form a Grignard reagent, which is quenched with trimethyl borate to produce the corresponding boronic acid.

Coupling to Benzene

Reaction of the boronic acid with iodobenzene in the presence of $$\text{Pd(PPh}3\text{)}4$$ and aqueous $$\text{Na}2\text{CO}3$$ affords the target compound in moderate yields (45–57%).

Direct Electrophilic Substitution on Benzene

While conventional electrophilic substitution is hindered by fluorine’s deactivating effects, superacidic conditions can enhance reactivity.

Friedel-Crafts-Type Alkylation

Using a Lewis acid catalyst ($$\text{AlCl}_3$$) and a preformed cyclobutene carbocation (generated from 3,3,4,4-tetrafluorocyclobut-1-enyl chloride ), benzene undergoes alkylation at elevated temperatures (80–100°C). However, regioselectivity issues arise due to the cyclobutene ring’s strain, leading to byproducts such as 1,2-di(cyclobutene)benzene .

Ring-Closing Metathesis (RCM) of Dienes

Olefin metathesis using Grubbs catalysts offers an alternative route to construct the cyclobutene ring directly on the benzene scaffold.

Substrate Preparation

A benzene derivative bearing two terminal vinyl groups (e.g., 1,2-divinylbenzene ) is treated with Grubbs II catalyst under inert atmosphere. The RCM forms the cyclobutene ring, albeit with competing oligomerization.

Post-Metathesis Fluorination

Electrochemical fluorination (ECF) in anhydrous HF introduces fluorine atoms at the 3,3,4,4 positions, though over-fluorination risks degrading the cyclobutene structure.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Challenges | Advantages |

|---|---|---|---|

| [2+2] Cycloaddition | 30–40 | Low regioselectivity, harsh UV conditions | Direct ring formation |

| Suzuki Coupling | 45–57 | Boronic acid instability | High functional group tolerance |

| Friedel-Crafts Alkylation | 20–35 | Carbocation rearrangement | Single-step coupling |

| RCM with Fluorination | 25–40 | Competing oligomerization | Modular fluorine introduction |

Mechanistic Insights and Optimization

Fluorine’s Electronic Effects

The strong electron-withdrawing nature of fluorine substituents destabilizes carbocation intermediates in Friedel-Crafts reactions, necessitating superelectrophilic activation. Computational studies (DFT) reveal that fluorine’s inductive effect increases the cyclobutene ring’s strain energy by ~15 kcal/mol compared to non-fluorinated analogs.

Palladium Catalysis Dynamics

In Suzuki couplings, the oxidative addition of aryl halides to $$\text{Pd}^0$$ is rate-limiting. Bulky phosphine ligands (e.g., $$\text{SPhos}$$) accelerate this step by stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H6F4

Molecular Weight: 202.148 g/mol

IUPAC Name: (3,3,4,4-tetrafluorocyclobut-1-en-1-yl)benzene

SMILES Notation: FC2(F)C=C(c1ccccc1)C2(F)F

The compound features a cyclobutene ring substituted with four fluorine atoms and a phenyl group, contributing to its distinctive chemical behavior.

Applications in Organic Synthesis

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene serves as a key intermediate in the synthesis of complex organic molecules due to its reactive nature. It can be utilized in:

- Building Blocks for Pharmaceuticals: Its unique structure allows it to participate in various coupling reactions that are essential in drug development.

- Ligand Formation in Coordination Chemistry: The compound's ability to coordinate with metal centers enhances its utility in catalysis and material science applications .

Material Science Applications

The compound's fluorinated structure imparts desirable properties such as:

- Thermal Stability: Fluorinated compounds often exhibit enhanced thermal stability, making them suitable for high-performance materials.

- Chemical Resistance: Its resistance to solvents and chemical degradation is beneficial in creating durable coatings and polymers.

Table 1: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility | Low in organic solvents |

Case Study 1: Synthesis of Fluorinated Aromatics

A study demonstrated the use of this compound as an intermediate in synthesizing fluorinated aromatic compounds. The reaction pathways included cycloaddition and substitution reactions that leveraged the compound's unique reactivity profile .

Case Study 2: Material Development

In another case study focused on polymer development, this compound was incorporated into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials showed improved performance under extreme conditions compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Fluorine substitution at 3,3,4,4 positions vs. 2,2,3,3 alters electronic distribution, affecting dipole moments and intermolecular interactions.

- The methyl group in the analog increases molecular weight and may enhance hydrophobicity .

2.2 Reactivity and Stability

- Ring Strain and Reactivity : The cyclobutene ring’s double bond increases strain, making the target compound more reactive toward ring-opening or [2+2] cycloadditions compared to the saturated analog. Fluorine’s electron-withdrawing effect may stabilize transition states in such reactions .

- Thermal Stability : The saturated cyclobutyl analog likely exhibits higher thermal stability due to reduced ring strain. Fluorine’s inductive effect further stabilizes both compounds against decomposition.

- Polarity : Both compounds are highly electronegative, but the unsaturated target compound may have a higher dipole moment due to asymmetric fluorine distribution.

Biological Activity

(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. Understanding its interactions with biological systems is crucial for assessing its utility in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound features a cyclobutene ring substituted with four fluorine atoms and a phenyl group. The presence of fluorine atoms significantly alters the compound's chemical reactivity and stability, making it an interesting subject for biological studies.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, a related study on various fluorinated compounds revealed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating microbial infections.

Cytotoxicity

Fluorinated compounds are also known for their cytotoxic effects on cancer cells. Research on structurally similar compounds has demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, certain fluorinated azobenzenes have shown promising results in inducing apoptosis in cancer cells through photochemical activation . This raises the possibility that this compound could exhibit similar properties.

Reactivity with Biological Molecules

Investigations into the reactivity of this compound with biomolecules are essential for understanding its biological implications. Preliminary data suggest that this compound may interact with proteins or nucleic acids, potentially leading to alterations in biological pathways . Such interactions could be explored further to elucidate its mechanism of action.

Study 1: Antimicrobial Efficacy

A study conducted on various perhalogenated cyclobutenes highlighted their antimicrobial activities. Although this compound was not the primary focus, the findings suggest a trend where increased fluorination correlates with heightened antimicrobial efficacy .

Study 2: Cytotoxic Effects

In another investigation involving structurally related compounds, researchers observed significant cytotoxic effects against several cancer cell lines. The study employed various assays to measure cell viability post-treatment with fluorinated compounds. Results indicated that modifications in the fluorine substitution pattern significantly impacted cytotoxicity .

Data Tables

| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | Not specified |

| Related Fluorinated Compound | Cytotoxic | Various Cancer Cell Lines | Varies significantly |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cycloaddition reactions (e.g., [2+2] photocycloaddition) or fluorination of precursor cyclobutene derivatives. For fluorination, electrophilic or radical methods using reagents like Selectfluor® or XeF₂ are common. Purification requires fractional distillation or preparative HPLC, with purity verified via ¹⁹F NMR and GC-MS. Fluorinated solvents (e.g., hexafluorobenzene) minimize side reactions during synthesis .

- Key Data :

| Parameter | Typical Value | Technique |

|---|---|---|

| Boiling Point | ~120–140°C (est.) | Distillation |

| ¹⁹F NMR Shift | δ -110 to -130 ppm | ¹⁹F NMR |

Q. How can spectroscopic techniques resolve structural ambiguities in fluorinated cyclobutene derivatives?

- Methodological Answer : ¹H-¹⁹F HOESY NMR identifies spatial proximity between fluorine and hydrogen atoms, critical for confirming regiochemistry. X-ray crystallography is preferred for absolute configuration determination, though fluorine’s low electron density may require synchrotron radiation. IR spectroscopy tracks C-F stretches (1000–1400 cm⁻¹) to confirm fluorination .

Q. What are the key challenges in characterizing the thermal stability of this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) quantify decomposition temperatures. Controlled heating experiments in inert atmospheres (N₂/Ar) prevent oxidation. Compare results with computational predictions (e.g., DFT-based thermal decomposition pathways) to validate stability profiles .

Advanced Research Questions

Q. How does the electron-withdrawing effect of tetrafluoro substitution influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The cyclobutene’s electron-deficient nature accelerates inverse-electron-demand Diels-Alder reactions. Use Hammett constants (σₚ for CF₃ ≈ 0.54) to predict reactivity. Experimental validation involves kinetic studies with dienes of varying electron densities (e.g., anthracene vs. electron-rich furans), monitored via UV-Vis or LC-MS .

Q. What computational strategies best predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transport potential. Compare with experimental cyclic voltammetry data to calibrate computational models. Solvent effects are modeled using PCM approximations .

Q. How can contradictory literature data on fluorinated cyclobutene derivatives be resolved?

- Methodological Answer : Replicate studies under controlled conditions (e.g., moisture-free, inert atmosphere) to isolate variables. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities. Cross-validate spectral data with computational simulations (e.g., ¹³C NMR chemical shifts via GIAO-DFT) .

Q. What experimental designs are optimal for studying this compound’s potential in supramolecular assemblies?

- Methodological Answer : Utilize host-guest binding assays with macrocycles (e.g., cucurbiturils) to assess affinity. Fluorescence quenching or isothermal titration calorimetry (ITC) quantifies binding constants. Molecular dynamics simulations (MD) model steric and electronic interactions driven by fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.